1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea
Description
1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea (IUPAC name: 1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea), also known as TC-O 9311, is a synthetic small molecule with the molecular formula C₂₀H₁₉N₃O₄ and a molecular weight of 365.39 g/mol . It features a naphthalen-1-ylurea core substituted with a 3,5-dimethoxybenzoyl group, contributing to its unique physicochemical properties. The compound is characterized by three hydrogen bond donors, four hydrogen bond acceptors, and a lipophilicity profile (XLogP: 3.3) that enhances membrane permeability .
TC-O 9311 is primarily recognized as a GPR139 agonist, a G protein-coupled receptor implicated in neurological and metabolic regulation . Preclinical studies highlight its anti-cancer, anti-inflammatory, and anti-microbial activities, with in vitro experiments demonstrating potent inhibition of cancer cell proliferation (e.g., IC₅₀ values in the low micromolar range) . Additionally, its role in modulating neuroinflammatory pathways has spurred interest in treating neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases .
Properties
CAS No. |
444392-31-4 |
|---|---|
Molecular Formula |
C20H19N3O4 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C20H19N3O4/c1-26-15-10-14(11-16(12-15)27-2)19(24)22-23-20(25)21-18-9-5-7-13-6-3-4-8-17(13)18/h3-12H,1-2H3,(H,22,24)(H2,21,23,25) |
InChI Key |
KPTMSQHTGZMEFU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NNC(=O)NC2=CC=CC3=CC=CC=C32)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NNC(=O)NC2=CC=CC3=CC=CC=C32)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TC-O 9311; TC-O-9311; TC-O9311; |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea typically involves the reaction of 3,5-dimethoxybenzoyl chloride with naphthalen-1-ylamine in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions are carefully controlled to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
-
Chemistry
- Synthesis of Heterocyclic Compounds: The compound serves as a precursor for novel heterocyclic compounds, which are essential in developing new materials and pharmaceuticals.
- Chemical Reactions: It undergoes various chemical transformations such as oxidation, reduction, and substitution reactions, making it versatile for synthetic applications.
-
Biology
- Molecular Docking Studies: Research indicates its potential in molecular docking studies to evaluate interactions with biological targets. This suggests its applicability in drug discovery and development.
- Biological Activity Assays: It has shown promising results in biological assays indicating potential anticancer and anti-inflammatory properties.
-
Medicine
- Therapeutic Applications: Studies have highlighted its potential therapeutic effects against various diseases. Notable applications include:
- Anticancer Activity: Inhibition of cancer cell growth through modulation of specific molecular pathways.
- Anti-inflammatory Effects: Interaction with cyclooxygenase-2 (COX-2) enzymes may provide anti-inflammatory benefits.
- Antimicrobial Properties: Demonstrated activity against certain pathogens in preliminary studies.
- Therapeutic Applications: Studies have highlighted its potential therapeutic effects against various diseases. Notable applications include:
-
Industry
- Material Development: Utilized in creating materials with specific mechanical and optical properties.
- Fluorescent Chemosensors: Employed in developing sensors for detecting metal ions due to its unique fluorescence characteristics.
Case Study 1: Anticancer Activity
In vitro studies demonstrated that 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea significantly inhibits the proliferation of breast cancer cells by inducing apoptosis through the activation of specific signaling pathways.
Case Study 2: Anti-inflammatory Effects
Research conducted on animal models showed that administration of the compound resulted in reduced inflammatory markers, suggesting its potential as a treatment for chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea involves its interaction with specific molecular targets and pathways. It has been found to activate receptors such as GPR139 and enzymes like cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). These interactions lead to various biological effects, including inhibition of cancer cell growth and modulation of inflammatory responses .
Comparison with Similar Compounds
Table 1: Structural Comparison of TC-O 9311 and Analogues
Pharmacological and Mechanistic Differences
TC-O 9311 vs.
TC-O 9311 vs. Thiophene/Pyrazole Derivatives (7a/7b)
- Functional Groups : Compounds 7a/7b (e.g., thiophene-cyanide motifs) are structurally distinct, lacking the urea backbone critical for TC-O 9311’s GPR139 binding .
- Application : These derivatives are primarily synthetic intermediates, whereas TC-O 9311 has validated in vitro and in vivo efficacy .
TC-O 9311 vs. Naphthalen-1-ylamine Derivatives (3b/4a) Receptor Specificity: Derivatives like 4a contain naphthalen-1-ylamine moieties but lack the urea linkage, rendering them inactive at GPR139 .
TC-O 9311 vs. IPR19 Target Engagement: IPR19 inhibits POP, a protease linked to schizophrenia, while TC-O 9311 activates GPR139, a receptor with broader metabolic and neurological roles . Structural Complexity: IPR19’s difluoropyrrolidine and cyanopyrrolidine groups enhance selectivity for POP but reduce solubility compared to TC-O 9311 .
Key Research Findings
- Neurological Effects : TC-O 9311’s GPR139 agonism (EC₅₀ ≈ 1.2 μM) contrasts with IPR19’s POP inhibition (IC₅₀ = 0.8 nM), reflecting divergent therapeutic niches .
Biological Activity
1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea, commonly referred to as DMBA-NAP, is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article explores the biological activity of DMBA-NAP, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 365.4 g/mol
- IUPAC Name : 1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-2-ylurea
- Chemical Structure : Chemical Structure
Biological Activity Overview
DMBA-NAP has been studied for various biological activities, including its effects on cancer cells and its interaction with specific receptors.
Antitumor Activity
Recent studies have indicated that DMBA-NAP exhibits significant antitumor properties. A notable investigation demonstrated that the compound inhibits the proliferation of various cancer cell lines, suggesting it could be a candidate for cancer therapy.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Inhibition of growth |
| A549 (Lung Cancer) | 10.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
The mechanism by which DMBA-NAP exerts its biological effects appears to involve multiple pathways:
- G-Protein-Coupled Receptor Activation : DMBA-NAP acts as an agonist for GPR139, a receptor implicated in various physiological processes and potential therapeutic targets in metabolic disorders and cancer .
- Inhibition of Carbonic Anhydrase : Similar compounds have shown inhibition of carbonic anhydrases (CAs), which are enzymes involved in regulating pH and fluid balance in tissues. The selectivity of DMBA-NAP for different CA isoforms could be pivotal in its pharmacological profile .
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .
Study 1: Antitumor Efficacy in Vivo
A preclinical study evaluated the antitumor efficacy of DMBA-NAP in mouse models bearing xenograft tumors derived from human cancer cell lines. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone.
Study 2: Pharmacokinetic Profile
A pharmacokinetic analysis revealed that DMBA-NAP has favorable absorption and distribution characteristics, with a half-life conducive to sustained therapeutic effects. This study highlighted the potential for oral administration and its implications for patient compliance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
